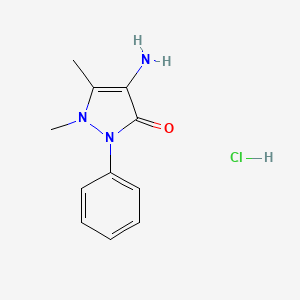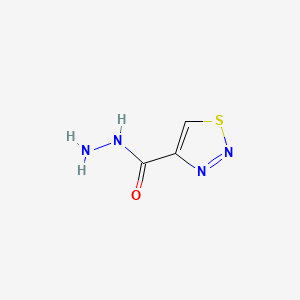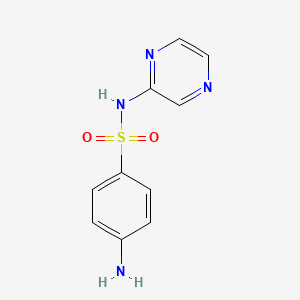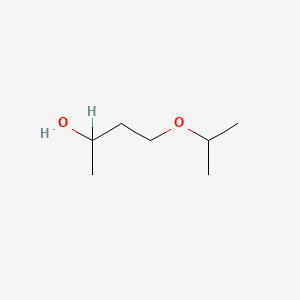
4-Propan-2-yloxybutan-2-ol
描述
Synthesis Analysis
The synthesis of compounds related to 4-Propan-2-yloxybutan-2-ol involves various chemical reactions, including the reaction of chloromethyl hydroxyphenyl propanones with alcohols like propan-2-ol in the presence of sodium hydrogen carbonate. This process is used to prepare a series of compounds, elucidated by spectroscopic methods such as IR, UV, and NMR spectra (Čižmáriková et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds, such as chalcone derivatives, has been elucidated using techniques like FT-IR, elemental analysis, and single-crystal X-ray diffraction. These methods provide insights into the dihedral angles, intra-molecular hydrogen bonds, and weak intermolecular interactions that stabilize the crystal structure (Salian et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 4-Propan-2-yloxybutan-2-ol derivatives has been explored in various studies. For instance, the dehydration of secondary alcohols like propan-2-ol catalyzed by heteropolyacids supported on different solids demonstrates the compound's participation in olefin and ether formation reactions (Hernández-Cortez et al., 2014).
Physical Properties Analysis
The physical properties, including the heat capacities and entropy of alcohols like propan-1-ol and 2-methylpropan-1-ol, have been measured using adiabatic calorimetry. These studies provide valuable data on the thermodynamic properties of compounds structurally related to 4-Propan-2-yloxybutan-2-ol (Counsell et al., 1968).
Chemical Properties Analysis
Investigations into the chemical properties of 4-Propan-2-yloxybutan-2-ol and its derivatives have shown a range of reactivities. For example, the hydrolysis of busulfan, a compound containing a similar butane diol structure, highlights the potential for intramolecular alkylation and cyclization reactions that may be relevant to understanding the chemical behavior of 4-Propan-2-yloxybutan-2-ol derivatives (Feit & Rastrup-Andersen, 1973).
科学研究应用
Antimicrobial and Antiradical Activity
4-Propan-2-yloxybutan-2-ol, as part of a homologous series of compounds, has been explored for its antimicrobial and antiradical activities. Čižmáriková et al. (2020) studied its effects against various human pathogens, such as Staphylococcus aureus and Escherichia coli, and found that these compounds exhibit both antimicrobial and antioxidant properties, although these were lower compared to certain beta blockers (Čižmáriková et al., 2020).
Catalysis in Alcohol Dehydration
The use of 4-Propan-2-yloxybutan-2-ol in catalysis, particularly in the dehydration of secondary alcohols, has been examined. Hernández-Cortez et al. (2014) found that heteropolyacids supported on different solids, when used in combination with alcohols like propan-2-ol, catalyze the conversion of these alcohols to olefins and ethers, highlighting its potential in chemical synthesis (Hernández-Cortez et al., 2014).
Swelling Properties in Polymer Networks
The swelling behavior of polymer networks in the presence of linear primary alcohols, including 4-Propan-2-yloxybutan-2-ol, has been a subject of study. Bedjaoui et al. (2020) explored the interactions between these alcohols and crosslinked poly(butyl prop-2-enoate), indicating its significance in materials science, especially in understanding polymer-alcohol interactions (Bedjaoui et al., 2020).
Synthesis of Metallophthalocyanines
Acar et al. (2012) utilized 4-Propan-2-yloxybutan-2-ol in the synthesis of novel metal-free and metallophthalocyanines. These compounds have applications in materials chemistry, particularly due to their aggregation behaviors and spectroscopic properties (Acar et al., 2012).
Mechanochemistry of Pharmaceuticals
Andini et al. (2012) explored the mechanochemical properties of ibuprofen, which contains a derivative of 4-Propan-2-yloxybutan-2-ol. This study is significant in the field of pharmaceuticals, particularly in understanding the degradation pathways of drugs under mechanical stress (Andini et al., 2012).
LC-MS/MS Quantification in Pharmacokinetics
Walczak (2014) developed a method for the quantification of aminopropan-2-ol derivatives using liquid chromatography-tandem mass spectrometry. This study is crucial in pharmacokinetics, providing insights into the metabolism and distribution of drugs containing derivatives of 4-Propan-2-yloxybutan-2-ol (Walczak, 2014).
属性
IUPAC Name |
4-propan-2-yloxybutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2)9-5-4-7(3)8/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTACLGUUXBTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960540 | |
| Record name | 4-[(Propan-2-yl)oxy]butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propan-2-yloxybutan-2-ol | |
CAS RN |
40091-57-4 | |
| Record name | 2-Butanol, 4-(1-methylethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040091574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(Propan-2-yl)oxy]butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



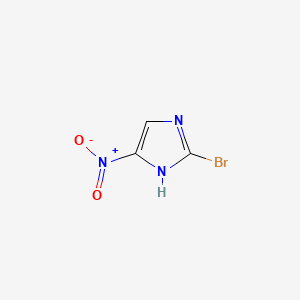

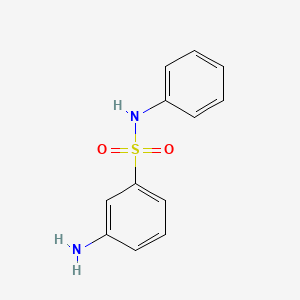
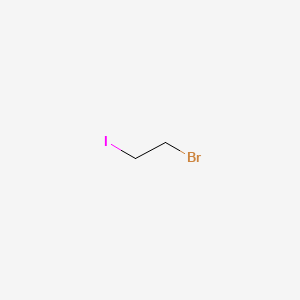
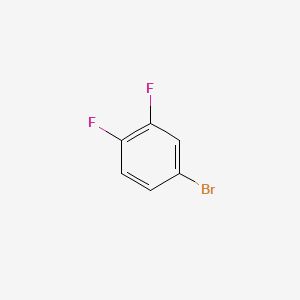
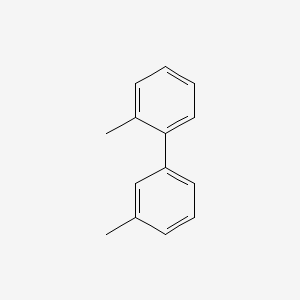
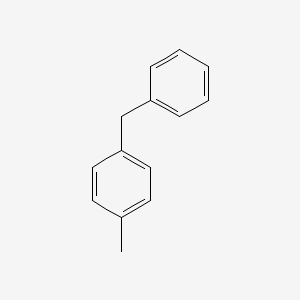
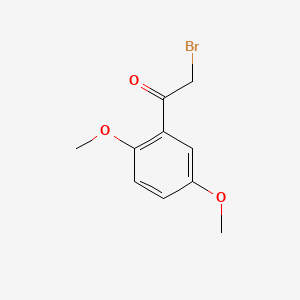
![Benzo[b]naphtho[2,3-d]furan](/img/structure/B1265505.png)
![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B1265506.png)
